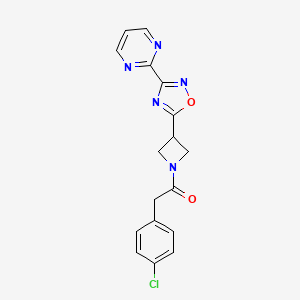

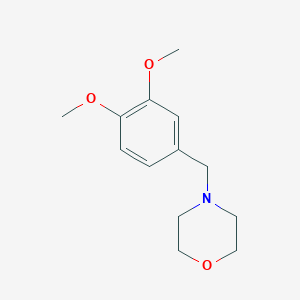

![molecular formula C15H20N2O5S B2724152 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide CAS No. 896316-85-1](/img/structure/B2724152.png)

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group could introduce interesting structural features .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the sulfonamide and the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups . Sulfonamides are generally stable but can participate in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. For instance, sulfonamides often have high melting points and are generally soluble in organic solvents .Scientific Research Applications

Catalytic Activity and Selectivity in Oxidative Desulfurization

Research indicates that compounds structurally related to the one specified, particularly those involving sulfonamide groups, show promise in catalytic activities such as oxidative desulfurization (ODS). For instance, studies have developed novel catalysts capable of selectively oxidizing sulfur-containing compounds in fuel, demonstrating unprecedented activity and selectivity under mild conditions. These catalysts facilitate the removal of dibenzothiophene (DBT) and related sulfur compounds, achieving high removal rates with notable efficiency and recyclability (L. Hao et al., 2019; H. Lü et al., 2007).

Synthesis and Biological Screening

Sulfonamides with 1,4-benzodioxane moiety have been synthesized and evaluated for their biological activities. These compounds show promise as inhibitors for various enzymes, indicating their potential in designing new therapeutic agents or chemical probes for biological research. The synthesis involves creating derivatives of N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamides and screening them against enzymes like acetylcholinesterase and lipoxygenase, demonstrating good inhibitory effects (M. Irshad et al., 2016).

Material Science and Polymer Research

The structural motifs similar to the compound have been explored in the context of material science, particularly in synthesizing high-performance polymers. Research into polybenzoxazoles, for instance, highlights the potential of incorporating sulfonamide and related functional groups into polymers to enhance their properties, such as gas separation efficiency, adhesive strength, and thermal stability (W. D. Joseph et al., 1994).

Environmental Applications

Compounds with sulfonamide groups have been applied in environmental science, particularly in processes aimed at reducing pollution, such as the deep desulfurization of diesel fuel. These studies demonstrate the effectiveness of certain catalysts and methods in removing sulfur compounds from diesel, contributing to cleaner fuel technologies (Hongshuai Gao et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit inhibitory activity against enzymes such as cholinestrases and lipoxygenase .

Mode of Action

It can be inferred that the compound might interact with its targets (possibly enzymes) and inhibit their activity .

Biochemical Pathways

Given its potential inhibitory activity against enzymes, it could affect the pathways these enzymes are involved in .

Result of Action

Based on its potential inhibitory activity against enzymes, it could alter the normal functioning of cells where these enzymes play a role .

Future Directions

properties

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-2-7-23(19,20)16-11-8-15(18)17(10-11)12-3-4-13-14(9-12)22-6-5-21-13/h3-4,9,11,16H,2,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBNNJSDDYZQEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2S,3R)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/no-structure.png)

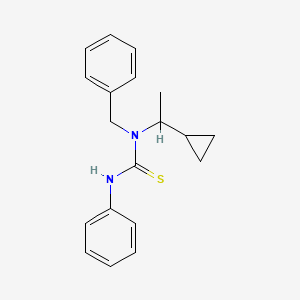

![3-[[Benzyl(methyl)amino]methyl]aniline](/img/structure/B2724074.png)

![Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B2724076.png)

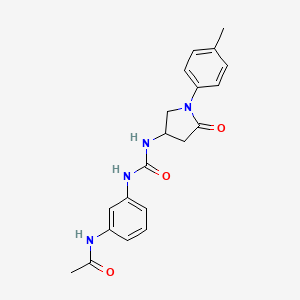

![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2724077.png)

![Methyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2724079.png)

![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2724089.png)

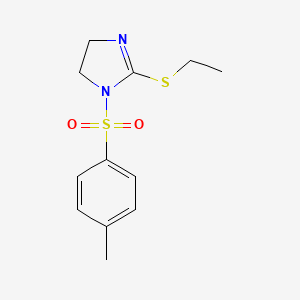

![3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2724090.png)